Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- is a steroid compound with significant biological and chemical importance It is a derivative of progesterone and is known for its role in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- typically involves multiple steps starting from progesterone One common method includes the hydroxylation of progesterone at the 11 and 21 positions This can be achieved using specific reagents and catalysts under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches, such as microbial transformation. Certain microorganisms have the ability to selectively hydroxylate steroids, making them useful for the large-scale production of hydroxylated steroid derivatives. This method is advantageous due to its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce diols.
Scientific Research Applications
Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties, making it a potential candidate for treating conditions like rheumatoid arthritis and lupus.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the expression of various genes involved in inflammation and immune response. The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Comparison with Similar Compounds
Similar Compounds
Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)-: Another hydroxylated derivative of progesterone with similar biological activities.
Pregn-4-ene-3,20-dione, 11beta,17alpha,21-trihydroxy-, 21 acetate: A trihydroxylated derivative with additional functional groups that may enhance its biological activity.
Uniqueness
Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its ability to modulate immune responses and inflammation makes it particularly valuable in medical research and therapeutic applications.
Properties
IUPAC Name |
11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFXVFTZEKFJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.